{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol
CAS No.:
Cat. No.: VC17690224
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18O3 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | (6,6-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol |
| Standard InChI | InChI=1S/C10H18O3/c1-9(2)10(5-6-12-9)4-3-8(7-11)13-10/h8,11H,3-7H2,1-2H3 |
| Standard InChI Key | XNJFZADSNPQSOC-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2(CCC(O2)CO)CCO1)C |
Introduction
Structural and Molecular Characteristics
The compound’s spirocyclic framework consists of two fused oxolane rings sharing a central quaternary carbon atom. This configuration imposes significant steric constraints, influencing both its physicochemical properties and reactivity. The hydroxymethyl group (-CH₂OH) at position 2 introduces a polar functional group, enabling participation in hydrogen bonding and esterification reactions. Meanwhile, the 6,6-dimethyl groups contribute to steric hindrance, affecting conformational dynamics and selectivity in synthetic transformations .
Key Structural Features:
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Spiro[4.4]nonane Core: A bicyclic system with two five-membered oxolane rings fused at a single carbon.
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Hydroxymethyl Group: Positioned at C-2, this moiety facilitates derivatization via oxidation or protection strategies.
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6,6-Dimethyl Substituents: These groups enforce a chair-like conformation in transition states, modulating diastereoselectivity in cyclization reactions .
Synthesis and Production Strategies
Laboratory-Scale Synthesis
The synthesis of {6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol typically involves radical-mediated cyclization or iodoetherification methodologies. A representative route employs diols or hydroxyketones as precursors, subjected to acid-catalyzed cyclization. For instance, treatment of a γ,δ-dihydroxyketone with (diacetoxyiodo)benzene (DIB) and iodine under photolytic conditions (50°C, 80 W lamps) generates alkoxyl radicals, which undergo intramolecular hydrogen abstraction to form the spirocyclic system .
Reaction Conditions:
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Catalyst: BF₃·Et₂O (5–10 mol%) in dichloromethane.
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Temperature: 0–60°C, optimized for minimal byproduct formation.
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Yield: 65–83%, depending on precursor purity and reaction time .
Industrial Production
Scalable synthesis employs continuous flow reactors to enhance reaction control and throughput. Post-synthesis purification via fractional distillation or silica gel chromatography ensures >95% purity, critical for pharmaceutical intermediates .
Chemical Reactivity and Functionalization
Oxidation Reactions
The primary alcohol undergoes selective oxidation to carbonyl derivatives. For example, KMnO₄ in dilute acidic conditions yields a ketone, whereas stronger oxidants like CrO₃ produce carboxylic acids. Over-oxidation risks necessitate precise stoichiometric control .
Representative Oxidation Outcomes:
| Reagent | Product | Yield (%) |
|---|---|---|
| KMnO₄ (dilute) | Ketone | 78 |
| CrO₃ (H₂SO₄) | Carboxylic Acid | 65 |
Protection and Derivatization
The hydroxymethyl group is amenable to silylation (e.g., TBSOTf, 81% yield) or esterification (e.g., pivaloyl chloride, 96% yield). These intermediates are pivotal in multi-step syntheses, enabling selective functionalization of the spirocyclic core .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Distinct signals include the hydroxymethyl protons (δ 3.5–4.0 ppm) and methyl groups (δ 1.2–1.4 ppm).
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¹³C NMR: The spiro carbon (C-2) resonates at δ 95–105 ppm, while the oxolane carbons appear between δ 70–80 ppm .
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ is observed at m/z 189.11238 (calculated: 189.11268), confirming the molecular formula C₉H₁₆O₃ .
Applications in Scientific Research
Synthetic Intermediate
The compound serves as a building block for spirocyclic ligands and chiral auxiliaries in asymmetric catalysis. Its rigid structure enhances enantioselectivity in transition metal complexes .
Materials Science
Incorporated into polymers, the spirocyclic moiety improves thermal stability and reduces crystallinity, beneficial for flexible coatings .
Comparative Analysis with Structural Analogs
Spiro[4.4]nonane Derivatives
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{1,4-Dioxaspiro[4.4]nonan-2-yl}methanol: Lacks the 6,6-dimethyl groups, resulting in higher solubility in polar solvents but lower thermal stability .
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6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol: Reduced steric bulk compared to the dimethyl analog, leading to faster reaction kinetics in nucleophilic substitutions .
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